molecular formula C18H20N4O3 B2541299 2-cyano-N'-{(1E)-1-[7-(diethylamino)-2-oxo-2H-chromen-3-yl]ethylidene}acetohydrazide CAS No. 364738-13-6

2-cyano-N'-{(1E)-1-[7-(diethylamino)-2-oxo-2H-chromen-3-yl]ethylidene}acetohydrazide

Cat. No.: B2541299
CAS No.: 364738-13-6
M. Wt: 340.383
InChI Key: WDLIKTLHUCAHEL-UDWIEESQSA-N
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Description

2-cyano-N'-{(1E)-1-[7-(diethylamino)-2-oxo-2H-chromen-3-yl]ethylidene}acetohydrazide is a complex organic compound belonging to the class of coumarin derivatives. Coumarins are known for their diverse biological activities, including anticoagulant, anti-inflammatory, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-N'-{(1E)-1-[7-(diethylamino)-2-oxo-2H-chromen-3-yl]ethylidene}acetohydrazide typically involves the following steps:

  • Formation of the Coumarin Core: : The synthesis begins with the formation of the coumarin core, which can be achieved through the Pechmann condensation reaction. This involves the reaction of phenols with β-keto esters in the presence of an acid catalyst.

  • Introduction of the Diethylamino Group: : The diethylamino group is introduced at the 7-position of the coumarin core through nucleophilic substitution reactions.

  • Hydrazide Formation: : The final step involves the reaction of the coumarin derivative with cyanoacetic acid hydrazide to form the hydrazide group[_{{{CITATION{{{_2{Buy 2-cyano-N'-{(1E)-1-7-(diethylamino)-2-oxo-2H-chromen-3-yl ....

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes of reactants. The reaction conditions, such as temperature, pressure, and solvent choice, would be optimized to maximize yield and purity. Continuous flow chemistry might be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-cyano-N'-{(1E)-1-[7-(diethylamino)-2-oxen-2H-chromen-3-yl]ethylidene}acetohydrazide can undergo various chemical reactions, including:

  • Oxidation: : Oxidation reactions can be performed using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

  • Reduction: : Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: : Nucleophilic substitution reactions can be carried out using nucleophiles like ammonia or amines.

Common Reagents and Conditions

  • Oxidation: : KMnO4, H2O2, acidic or basic conditions.

  • Reduction: : LiAlH4, NaBH4, in anhydrous ether or THF.

  • Substitution: : NH3, primary or secondary amines, in the presence of a base.

Major Products Formed

  • Oxidation: : Formation of carboxylic acids or ketones.

  • Reduction: : Formation of amines or alcohols.

  • Substitution: : Formation of substituted coumarins or hydrazides.

Scientific Research Applications

This compound has several applications in scientific research, including:

  • Chemistry: : Used as a building block for the synthesis of more complex molecules.

  • Biology: : Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

  • Medicine: : Investigated for its therapeutic potential in treating diseases like cancer or inflammation.

  • Industry: : Employed in the development of fluorescent chemosensors and other analytical tools.

Mechanism of Action

The mechanism by which 2-cyano-N'-{(1E)-1-[7-(diethylamino)-2-oxo-2H-chromen-3-yl]ethylidene}acetohydrazide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism would depend on the specific application and the biological system .

Comparison with Similar Compounds

This compound is unique due to its specific structural features, such as the presence of the cyano and diethylamino groups. Similar compounds include other coumarin derivatives, which may lack these groups or have different substituents. These differences can lead to variations in biological activity and applications.

List of Similar Compounds

  • Coumarin

  • 7-Amino-4-methylcoumarin

  • 7-Diethylamino-4-methylcoumarin

  • 7-Diethylamino-2-oxo-2H-chromen-3-ylcarbonylpyridine-3-carbohydrazide

Properties

IUPAC Name

2-cyano-N-[(E)-1-[7-(diethylamino)-2-oxochromen-3-yl]ethylideneamino]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O3/c1-4-22(5-2)14-7-6-13-10-15(18(24)25-16(13)11-14)12(3)20-21-17(23)8-9-19/h6-7,10-11H,4-5,8H2,1-3H3,(H,21,23)/b20-12+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDLIKTLHUCAHEL-UDWIEESQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C(=NNC(=O)CC#N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)/C(=N/NC(=O)CC#N)/C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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